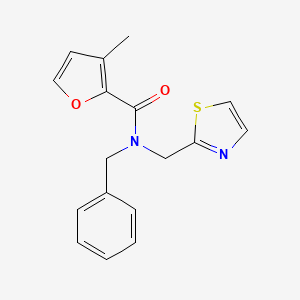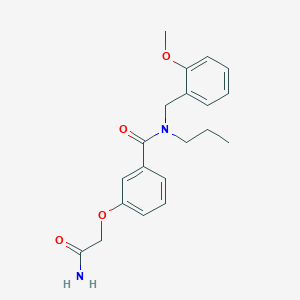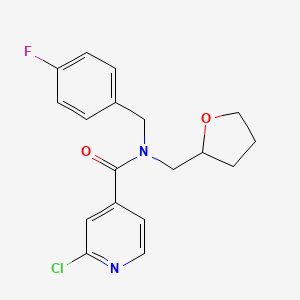![molecular formula C14H16ClN3O2S B5905243 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5905243.png)
2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide, also known as COTI-2, is a small molecule that has been developed as a potential anti-cancer drug. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide works by binding to mutant p53 and inducing a conformational change that restores its wild-type function. This leads to the activation of downstream pathways that promote cell death in cancer cells. 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has also been shown to inhibit the activity of other proteins that are involved in cancer cell growth and survival, such as Akt and mTOR.
Biochemical and Physiological Effects
In preclinical studies, 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been shown to inhibit tumor growth in animal models of cancer.
実験室実験の利点と制限
One of the advantages of 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is that it has shown promising results in preclinical studies, making it a potential candidate for further development as an anti-cancer drug. However, one of the limitations of 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is that it has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for the study of 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide. One direction is to further evaluate its safety and efficacy in clinical trials. Another direction is to investigate its potential as a combination therapy with chemotherapy and radiation therapy. Additionally, further studies are needed to understand the mechanisms of resistance to 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide and to develop strategies to overcome resistance. Finally, the development of new analogs of 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide with improved properties is another potential direction for future research.
Conclusion
In conclusion, 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a small molecule that has shown promising results as a potential anti-cancer drug. Its mechanism of action involves the inhibition of mutant p53 and other proteins that are involved in cancer cell growth and survival. While 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has several advantages as a potential anti-cancer drug, further research is needed to fully understand its safety and efficacy in humans.
合成法
The synthesis of 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide involves several steps, including the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl thiol. This is followed by the reaction of 2-chlorobenzyl thiol with N-(3-ethyl-1,2,4-oxadiazol-5-yl)methyl acetamide to form 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide. The synthesis method has been described in detail in a research article by Wang et al. (2014).
科学的研究の応用
2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the activity of mutant p53, a protein that is commonly found in many types of cancer cells. Mutant p53 is known to promote cancer cell growth and survival, and its inhibition by 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has been shown to induce cell death in cancer cells. 2-[(2-chlorobenzyl)thio]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
特性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c1-2-12-17-14(20-18-12)7-16-13(19)9-21-8-10-5-3-4-6-11(10)15/h3-6H,2,7-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABYWEGPAGAZIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CNC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-allyl-2-[(3-methylphenyl)(methylsulfonyl)amino]-N-prop-2-yn-1-ylacetamide](/img/structure/B5905172.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine](/img/structure/B5905188.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5905197.png)
![2-ethoxy-6-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol](/img/structure/B5905204.png)
amino]methyl}octahydro-2H-quinolizin-1-ol](/img/structure/B5905206.png)
![3-({3-[(2-fluorobenzoyl)amino]propanoyl}amino)hexanoic acid](/img/structure/B5905210.png)

![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxybenzyl)propan-1-amine](/img/structure/B5905230.png)
![N-[2-(2-ethylphenoxy)ethyl]-N-methyl-2-(1-methyl-1H-imidazol-2-yl)benzamide](/img/structure/B5905235.png)
![2-[1-(1'-ethyl-1,4'-bipiperidin-4-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B5905250.png)
![N-(2-{[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}ethyl)isonicotinamide](/img/structure/B5905251.png)
![4-[(diethylamino)methyl]-5-ethyl-N-{[1-(hydroxymethyl)cyclobutyl]methyl}-N-methyl-2-furamide](/img/structure/B5905252.png)
